3-Fluoro-2-(methoxymethoxy)benzaldehyde
Description
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-fluoro-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-9-7(5-11)3-2-4-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
OTKPRFLKCMHBJW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1F)C=O |
Origin of Product |
United States |
Halogen Exchange Halex Reaction:this Method Involves the Substitution of a Chlorine or Bromine Atom with Fluorine Using a Fluoride Salt, Typically Potassium Fluoride, in a Polar Aprotic Solvent.google.comthe Halex Reaction is Particularly Effective when the Halogen to Be Replaced is in a Position Activated by an Electron Withdrawing Group, Such As the Formyl Group Cho .google.comfor Example, 4 Chlorobenzaldehyde Can Be Efficiently Converted to 4 Fluorobenzaldehyde.wikipedia.org
Advantages: Often uses readily available and cheaper chlorinated precursors. The process can be straightforward for activated substrates.
Limitations: The scope is generally limited to halogens at positions ortho or para to the aldehyde, as these are electronically activated for nucleophilic aromatic substitution. google.com Metasubstituted isomers are not readily accessible through this route.
Oxidation of Fluorinated Benzyl Alcohols or Toluenes:this is a Common and Versatile Method Where a Fluorinated Toluene is First Halogenated E.g., Brominated at the Benzylic Position, Followed by Hydrolysis and Oxidation, or a Fluorinated Benzyl Alcohol is Directly Oxidized to the Corresponding Aldehyde. a Variety of Oxidizing Agents Can Be Employed.
Advantages: Generally high-yielding and applicable to a wide range of substrates with different fluorine substitution patterns.
Wacker Type Oxidation of Allylic Fluorides:a More Modern and Specialized Approach Involves the Nitrite Modified Wacker Oxidation of Allylic Fluorides to Directly Access β Fluorinated Aldehydes.nih.govthis Catalytic Method Provides a Direct Route to Aldehydes with Fluorine at a Specific Position Relative to the Carbonyl Group.nih.gov
Advantages: High regioselectivity and yield for β-fluorinated aldehydes. nih.gov Tolerates a variety of functional groups due to mild, catalytic conditions.
Limitations: This method is specific for the synthesis of β-fluorinated aliphatic aldehydes from allylic fluoride (B91410) precursors and is not a general route for aromatic fluorobenzaldehydes.
| Synthetic Route | Typical Starting Material | Key Reagents | Primary Scope | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Halogen-Exchange (HALEX) | Chlorinated Benzaldehyde (B42025) | Potassium Fluoride (KF) | Ortho/Para-Fluorobenzaldehydes google.com | Uses accessible precursors; straightforward for activated systems. wikipedia.org | Limited to activated positions; not suitable for meta-isomers. google.com |
| Formylation | Fluorinated Benzene | CO, HCl, AlCl₃ (Gattermann-Koch) google.com | Various isomers from simple aromatics | Direct, potentially cost-effective route. google.com | Harsh conditions; potential for isomer mixtures. google.com |
| Oxidation | Fluorinated Benzyl (B1604629) Alcohol/Toluene (B28343) | Various oxidants (e.g., MnO₂, PCC) | Broadly applicable to many isomers | High yields; versatile and reliable. | Requires multi-step precursor synthesis; potential for hazardous waste. |
| Wacker-Type Oxidation | Allylic Fluoride | Pd catalyst, Nitrite | β-Fluorinated Aldehydes nih.gov | High regioselectivity; mild conditions. nih.gov | Specific to aliphatic aldehydes; not for aromatic benzaldehydes. nih.gov |
Advanced Spectroscopic Characterization and Computational Insights for 3 Fluoro 2 Methoxymethoxy Benzaldehyde
High-Resolution Spectroscopic Methodologies for Structural Confirmation
The definitive structure of 3-Fluoro-2-(methoxymethoxy)benzaldehyde is established through a combination of high-resolution spectroscopic techniques. Each method provides complementary information, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around 10.3 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxymethyl group will show two distinct signals: a singlet for the methoxy (B1213986) protons (around 3.5 ppm) and a singlet for the methylene (B1212753) protons of the oxymethylene bridge (around 5.3 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde is highly deshielded and appears around 188 ppm. The carbons in the aromatic ring will show signals between 115 and 160 ppm, with their exact shifts influenced by the fluorine and methoxymethyl substituents. The carbon atoms of the methoxymethyl group will have characteristic shifts, with the O-CH₂-O carbon appearing around 95 ppm and the O-CH₃ carbon around 57 ppm.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments made from 1D NMR. COSY spectra establish the coupling relationships between adjacent protons, particularly within the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the assignment of the methoxymethyl group and the protons on the aromatic ring.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Aldehyde H | ~10.3 | - | s |
| Aldehyde C | - | ~188 | s |
| Aromatic H | ~7.2-7.8 | - | m |
| Aromatic C | - | ~115-160 | m |
| O-CH₂-O | ~5.3 | ~95 | s |
| O-CH₃ | ~3.5 | ~57 | s |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared (IR) Spectroscopy) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. The C-O stretching vibrations of the ether linkages in the methoxymethyl group will be visible in the fingerprint region, likely between 1050 and 1150 cm⁻¹. Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ range, and the C-F stretch will be observed as a strong band around 1200-1250 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1690-1715 |
| Aldehyde | C-H Stretch | 2720 & 2820 |
| Ether | C-O Stretch | 1050-1150 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Fluoro Aromatic | C-F Stretch | 1200-1250 |
Mass Spectrometry (High-Resolution Mass Spectrometry (HRMS)) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula. For C₉H₉FO₃, the expected exact mass can be calculated and compared to the experimental value, with a very low tolerance for error, thus verifying the elemental composition.
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and potential reaction pathways of this compound.
Density Functional Theory (DFT) for Elucidating Reaction Mechanisms and Transition States (e.g., Activation Barriers, Gibbs Free Energy Profiles)
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For a molecule like this compound, DFT calculations can be employed to model various transformations, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution.
Computational Prediction of Reactivity and Selectivity in Novel Transformations
Beyond elucidating known reactions, computational modeling can predict the reactivity and selectivity of this compound in novel chemical transformations. By analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), regions of high reactivity can be identified.
For example, the calculated electrostatic potential map can indicate the most likely sites for nucleophilic or electrophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO (Highest Occupied Molecular Orbital) distribution on the aromatic ring can help predict the regioselectivity of electrophilic aromatic substitution reactions. These computational predictions can guide the design of new synthetic routes and the exploration of the chemical space accessible from this versatile building block.
Prospective Research Trajectories and Unexplored Potentials of 3 Fluoro 2 Methoxymethoxy Benzaldehyde
Development of Innovative Cascade Reactions and Multicomponent Transformations
The structure of 3-Fluoro-2-(methoxymethoxy)benzaldehyde is well-suited for the design of novel cascade and multicomponent reactions. The aldehyde group can readily participate in initial bond-forming events, such as Knoevenagel condensations or Michael additions. mdpi.comrsc.org Subsequent intramolecular reactions could then be triggered by the fluorine or methoxymethoxy groups, leading to the rapid assembly of complex heterocyclic scaffolds. Researchers could investigate one-pot syntheses where this benzaldehyde (B42025) derivative is combined with various nucleophiles and electrophiles to generate diverse molecular libraries efficiently. The development of such reactions would be highly valuable in medicinal chemistry and drug discovery, where structural diversity is paramount.
Exploration of Asymmetric Synthesis and Chiral Induction Methodologies
The creation of single-enantiomer compounds is a critical goal in modern synthetic chemistry, particularly for pharmaceutical applications. researchgate.netnih.govresearchgate.net Future research should focus on the development of asymmetric transformations utilizing this compound as a key substrate. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at the aldehyde functionality. For instance, asymmetric aldol, Henry, or allylation reactions could provide access to chiral alcohols, which are versatile intermediates for the synthesis of complex natural products and bioactive molecules. Furthermore, the fluorine atom could play a role in directing the stereochemical course of these reactions through non-covalent interactions with the catalyst or reagents.
Integration into Green Chemistry Protocols and Flow Chemistry Applications
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. researchgate.netuniroma1.itunibo.it Future studies should aim to incorporate this compound into environmentally benign reaction protocols. This could involve the use of greener solvents, such as water or supercritical fluids, and the development of catalytic reactions that minimize waste. researchgate.net Additionally, the application of flow chemistry techniques to reactions involving this compound could offer significant advantages, including improved reaction control, enhanced safety, and easier scalability. beilstein-journals.orgflowchemistrysociety.com The development of continuous-flow processes for the synthesis and derivatization of this compound would represent a significant advancement in sustainable chemical manufacturing.
Interdisciplinary Research Foci for Advanced Materials and Molecular Probes
The unique electronic properties conferred by the fluorine atom make this compound an attractive building block for the synthesis of advanced materials. Researchers in materials science could explore its incorporation into organic semiconductors, liquid crystals, or fluorescent dyes. The fluorine atom can enhance properties such as thermal stability, electron mobility, and photophysical characteristics. Moreover, this compound could serve as a precursor for the development of novel molecular probes for chemical biology and medical imaging. For example, derivatives of this compound could be designed to selectively bind to specific biomolecules, with the fluorine atom serving as a reporter for detection by fluorine-19 nuclear magnetic resonance (¹⁹F NMR) or positron emission tomography (PET) imaging.
Q & A
Q. Key Data :
- Yield Optimization : Acetic acid catalysis in ethanol improved yields to >90% in analogous hydrazone formations .
- Protecting Group Stability : Methoxymethoxy groups are stable under acidic conditions but may cleave under strong bases .
Basic: How to characterize this compound using NMR spectroscopy?
Methodological Answer :
Focus on diagnostic peaks:
- Aldehyde Proton : A singlet at δ ~10.7 ppm (¹H NMR, DMSO-d6) .
- Fluorine Coupling : The fluorine at C3 causes splitting in adjacent protons (e.g., C1 aldehyde or C4 aromatic protons).
- Methoxymethoxy Group : Two singlets for OCH2O (δ ~4.7–5.1 ppm) and OCH3 (δ ~3.8 ppm) .
Use ¹³C NMR to confirm quaternary carbons (e.g., aldehydic carbon at δ ~190 ppm ) and DEPT for CH/CH2 differentiation .
Q. Example Spectrum :
- ¹H NMR (DMSO-d6) : δ 10.72 (s, 1H, CHO), 7.95 (s, 1H, aromatic), 5.11 (s, 2H, OCH2O), 3.84 (s, 3H, OCH3) .
Advanced: How to resolve contradictions in HRMS data for this compound?
Methodological Answer :
Discrepancies between observed and calculated HRMS values (e.g., ±0.0003 Da) often arise from isotopic impurities or ionization artifacts . For this compound:
- Use ESI+ mode with internal calibration (e.g., Agilent tuning mix) .
- Check for adduct formation (e.g., [M+Na]+) and compare with theoretical isotopic patterns using tools like mzCloud.
- Repurify the sample via recrystallization (e.g., methanol/water) to remove salts or byproducts .
Advanced: How to minimize byproducts during oxidation reactions involving this aldehyde?
Methodological Answer :
Byproducts like dibromodisalicylaldehydes (from over-oxidation) can form via radical pathways . Mitigation strategies:
- Use controlled oxidants (e.g., NaOCl in ethanol at RT) instead of strong peroxides .
- Monitor reaction progress with real-time NMR or GC-MS to halt at the aldehyde stage .
- Add radical scavengers (e.g., BHT) to suppress unintended cyclization .
Basic: What analytical techniques are suitable for purity assessment?
Q. Methodological Answer :
- TLC : Use dichloromethane on alumina plates; UV visualization detects aldehydes (Rf ~0.5–0.7) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm.
- GC-MS : For volatile derivatives (e.g., silylated compounds); monitor for degradation peaks .
Advanced: How to determine the crystal structure of derivatives?
Q. Methodological Answer :
- Grow single crystals via slow evaporation (e.g., ethanol/water).
- Use X-ray diffraction with SHELXT for space-group determination and OLEX2 for refinement .
- Analyze π-π stacking or hydrogen bonding (common in methoxymethoxy derivatives) .
Example : A dibrominated byproduct showed π-π stacking at 3.6 Å distance in its crystal lattice .
Advanced: How does the methoxymethoxy group influence reactivity in cross-coupling reactions?
Methodological Answer :
The group acts as an ortho-directing electron donor , enhancing electrophilic substitution at C6. However, it may sterically hinder Pd-catalyzed couplings (e.g., Suzuki). Workarounds:
- Use bulky ligands (e.g., XPhos) to prevent coordination interference.
- Replace with transient protecting groups (e.g., TBS) for coupling, then deprotect .
Basic: What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Store under argon at –20°C to prevent aldehyde oxidation.
- Avoid prolonged exposure to light (UV degradation) or moisture (cleavage of methoxymethoxy group) .
Advanced: How to model the electronic effects of fluorine substitution?
Q. Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to assess fluorine’s electron-withdrawing impact on the aromatic ring.
- Compare experimental vs. computed NMR shifts (e.g., C3 fluorine deshields adjacent protons by ~0.3 ppm) .
Advanced: How to troubleshoot low yields in triazolo[4,3-a]pyridine syntheses?
Methodological Answer :
Low yields in cyclization (e.g., from hydrazones to triazoles) may result from:
- Insufficient oxidant : Increase NaOCl stoichiometry (4:1 vs. substrate) .
- Side reactions : Add acetic acid to protonate intermediates and suppress hydrolysis.
- Temperature control : Stir at RT for 3 hours, then open-flask evaporation to remove ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
